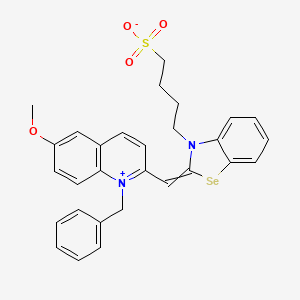
1-Benzyl-6-methoxy-2-((3-(4-sulphonatobutyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium typically involves multiple steps, including the formation of the quinolinium core, the introduction of the benzoselenazolylidene group, and the attachment of the sulfonatobutyl side chain. Common synthetic routes may include:
Formation of the Quinolinium Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoselenazolylidene Group: This can be achieved through a series of condensation reactions, often involving selenium-containing reagents.
Attachment of the Sulfonatobutyl Side Chain: This step may involve sulfonation reactions using sulfonating agents such as sulfur trioxide or chlorosulfonic acid
Analyse Des Réactions Chimiques
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the quinolinium core or the benzoselenazolylidene group, using reagents such as halogens or nucleophiles
Applications De Recherche Scientifique
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound may be used in the development of new materials or as a component in industrial processes
Mécanisme D'action
The mechanism of action of 1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Modulating Cellular Pathways: The compound may influence cellular signaling pathways, leading to changes in cellular functions and processes
Comparaison Avec Des Composés Similaires
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium can be compared with other similar compounds, such as:
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]pyridinium: Similar structure but with a pyridinium core instead of quinolinium.
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]isoquinolinium: Similar structure but with an isoquinolinium core.
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]naphthalimide: Similar structure but with a naphthalimide core
Propriétés
Numéro CAS |
63815-75-8 |
|---|---|
Formule moléculaire |
C29H28N2O4SSe |
Poids moléculaire |
579.6 g/mol |
Nom IUPAC |
4-[2-[(1-benzyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-1,3-benzoselenazol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H28N2O4SSe/c1-35-25-15-16-26-23(19-25)13-14-24(31(26)21-22-9-3-2-4-10-22)20-29-30(17-7-8-18-36(32,33)34)27-11-5-6-12-28(27)37-29/h2-6,9-16,19-20H,7-8,17-18,21H2,1H3 |
Clé InChI |
ZTHVSASDZJTOBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)[N+](=C(C=C2)C=C3N(C4=CC=CC=C4[Se]3)CCCCS(=O)(=O)[O-])CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


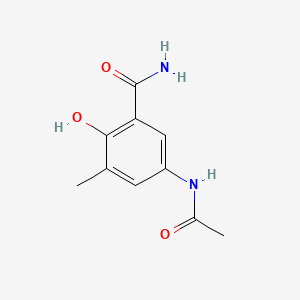
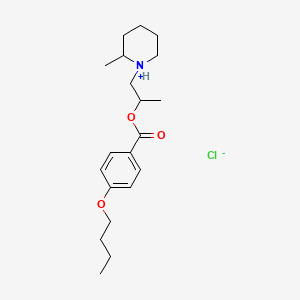
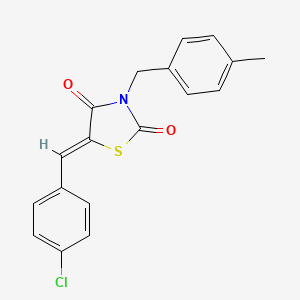
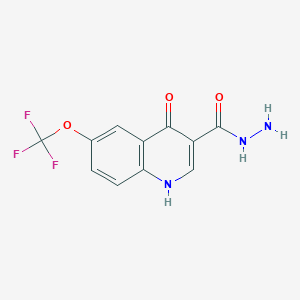

![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)

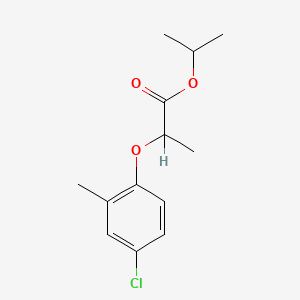
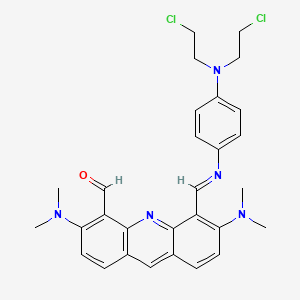
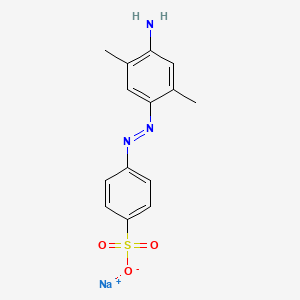
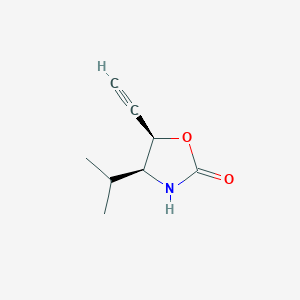
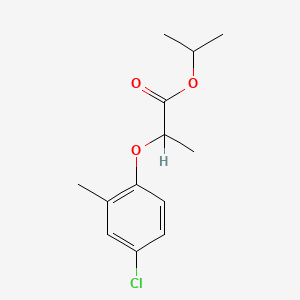
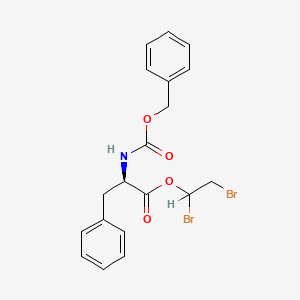
![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
